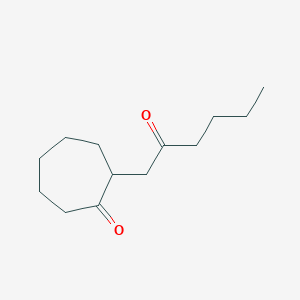
7-Methoxy-2-phenyl-1,4-benzoxathiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-phenyl-1,4-benzoxathiine is an organic compound with the molecular formula C15H12O2S. It belongs to the class of benzoxathiines, which are heterocyclic compounds containing both oxygen and sulfur atoms in their ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-phenyl-1,4-benzoxathiine typically involves the reaction between S-(2-hydroxyaryl)-p-toluenethiosulfonates and aryne intermediates. These aryne intermediates are generated in situ from o-(trimethylsilyl)aryl triflates in the presence of potassium fluoride (KF) and 18-crown-6 . The reaction conditions are generally mild, and the process is efficient, yielding the desired benzoxathiine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-2-phenyl-1,4-benzoxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzoxathiine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-phenyl-1,4-benzoxathiine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-phenyl-1,4-benzoxathiine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. It can also participate in redox reactions, influencing cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Known for its effectiveness in treating pain and inflammation.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities.
7-Methoxycoumarin: Used as a fluorescent probe in various biochemical applications.
Uniqueness
7-Methoxy-2-phenyl-1,4-benzoxathiine stands out due to its specific combination of methoxy and phenyl groups attached to the benzoxathiine ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
89614-10-8 |
|---|---|
Molekularformel |
C15H12O2S |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
7-methoxy-2-phenyl-1,4-benzoxathiine |
InChI |
InChI=1S/C15H12O2S/c1-16-12-7-8-15-13(9-12)17-14(10-18-15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI-Schlüssel |
HSWNNXWORJRPOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


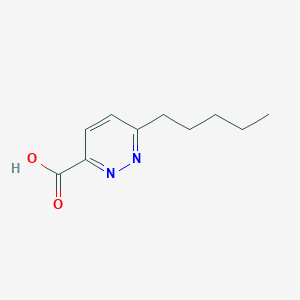
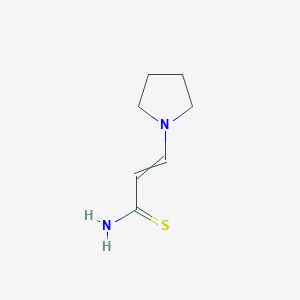


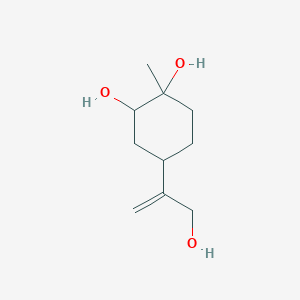
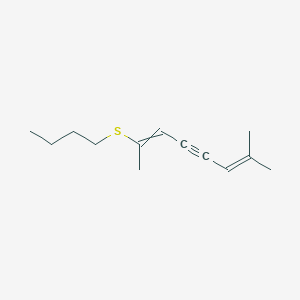
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)

![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)

![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
